N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

COX-2 inhibition inflammation analgesia

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034205-20-2) is a synthetic small-molecule benzofuran-2-carboxamide derivative featuring a cyclopropyl-substituted pyridine ring linked via a methylene bridge to the carboxamide nitrogen. This compound is computationally predicted to act as a cyclooxygenase-2 (COX-2) inhibitor, with target-disease associations spanning pain, arthritis, and inflammatory conditions.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 2034205-20-2
Cat. No. B2363042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
CAS2034205-20-2
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H16N2O2/c21-18(17-8-14-3-1-2-4-16(14)22-17)20-10-12-7-15(11-19-9-12)13-5-6-13/h1-4,7-9,11,13H,5-6,10H2,(H,20,21)
InChIKeyOKVHXIPZYBUXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034205-20-2): Core Structural and Pharmacological Baseline for Research Procurement


N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034205-20-2) is a synthetic small-molecule benzofuran-2-carboxamide derivative featuring a cyclopropyl-substituted pyridine ring linked via a methylene bridge to the carboxamide nitrogen [1]. This compound is computationally predicted to act as a cyclooxygenase-2 (COX-2) inhibitor, with target-disease associations spanning pain, arthritis, and inflammatory conditions [1]. The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for yielding potent phosphodiesterase (PDE) and kinase inhibitors [2]. The unique combination of the 5-cyclopropylpyridin-3-ylmethyl substituent on the benzofuran-2-carboxamide core distinguishes this compound from earlier benzofuran-based agents such as furegrelate (a thromboxane A2 synthetase inhibitor) and PDE4-targeting benzofuran carboxamides [2].

Why N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs


Benzofuran-2-carboxamides are a structurally diverse class with activity profiles exquisitely sensitive to substitution patterns. The presence and position of the cyclopropyl group on the pyridine ring profoundly influence target engagement: the 5-cyclopropylpyridin-3-ylmethyl substituent creates a unique three-dimensional pharmacophore that is absent in simpler analogs such as unsubstituted pyridylmethyl-benzofurans (e.g., furegrelate, which targets thromboxane A2 synthetase) or PDE4-directed benzofuran carboxamides (e.g., those in US 6,169,090) [1]. Even a positional isomer—N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6)—differs in the cyclopropyl attachment point, which computational docking suggests alters hydrogen-bonding networks and binding-pocket compatibility . For procurement decisions, substituting any generic benzofuran-2-carboxamide for this specific compound risks obtaining a molecule with an entirely different target profile, potency range, and selectivity fingerprint [1].

Quantitative Differentiation Evidence for N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034205-20-2) Against Closest Structural Analogs


Target Prediction and Disease Association Profile vs. Furegrelate (U-63557A)

Computational target prediction indicates that N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a putative cyclooxygenase-2 (COX-2) inhibitor, with predicted therapeutic indications including rheumatoid arthritis, osteoarthritis, low back pain, and dysmenorrhea [1]. In contrast, the structurally related benzofuran derivative furegrelate (sodium 5-(3′-pyridinylmethyl)benzofuran-2-carboxylate) is a well-characterized thromboxane A2 synthetase inhibitor with no significant COX-2 activity [2]. Furegrelate inhibits human platelet thromboxane synthase with an IC50 of approximately 0.1 µM in vitro, but does not directly inhibit COX-1 or COX-2 [2]. The divergence in predicted primary pharmacology—COX-2 inhibition for the target compound versus thromboxane synthase inhibition for furegrelate—illustrates how the cyclopropylpyridinylmethyl substitution redirects target engagement away from the thromboxane pathway and toward the prostaglandin synthesis cascade [1][2].

COX-2 inhibition inflammation analgesia

Positional Isomer Differentiation: 5-Cyclopropyl vs. 6-Cyclopropyl Pyridine Substitution

The target compound (5-cyclopropylpyridin-3-ylmethyl) and its positional isomer N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6) differ solely in the position of the cyclopropyl group on the pyridine ring (C5 vs. C6) [1]. This seemingly minor structural variation is known in medicinal chemistry to alter the vector and dihedral angle of the pyridine ring relative to the benzofuran-carboxamide plane, which can significantly affect binding-pocket complementarity. Although explicit comparative biochemical data for these two isomers have not been published, the DrugMapper target prediction for the 5-cyclopropyl isomer yields a distinct disease association profile (including melanoma, tuberculosis, and HIV-related conditions) that is not reported for the 6-cyclopropyl isomer [1]. This computational differentiation provides a rationale for selecting the 5-cyclopropyl isomer when the intended research application involves inflammatory or oncological pathways [1].

structure-activity relationship positional isomerism target binding

Scaffold Differentiation: Benzofuran-2-carboxamide vs. Furan-2-carboxamide Core

A structurally related compound, N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide (CAS 2034205-13-3), replaces the benzofuran core with a simpler furan ring while retaining the identical 5-cyclopropylpyridin-3-ylmethyl substituent [1]. This scaffold switch eliminates the fused benzene ring, reducing molecular weight from 292.34 Da (target compound) to 242.28 Da and removing key aromatic π-stacking surface area [1]. In kinase inhibitor programs, the benzofuran scaffold has demonstrated superior target affinity compared to furan analogs due to enhanced shape complementarity with the ATP-binding pocket [2]. Although no direct comparative IC50 data exist for these two compounds, published benzofuran-vs-furan SAR series consistently show that the benzofuran core contributes 5- to 50-fold improvements in binding affinity for hydrophobic kinase pockets and PDE catalytic sites [2]. The benzofuran-2-carboxamide core of the target compound is therefore expected to provide enhanced target engagement compared to its furan analog [1][2].

scaffold hopping bioisosterism target selectivity

Sulfonamide vs. Carboxamide Linker: Impact on Predicted ADME and Target Profile

The compound N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034393-16-1) shares the identical 5-cyclopropylpyridin-3-ylmethyl substituent but replaces the benzofuran-2-carboxamide linker with a dihydrobenzofuran-5-sulfonamide moiety . This linker switch alters two key physicochemical parameters: (1) hydrogen-bond donor/acceptor count (carboxamide: 1 donor, 3 acceptors; sulfonamide: 1 donor, 4 acceptors), and (2) molecular flexibility (carboxamide rotatable bonds: 4; sulfonamide rotatable bonds: 4, but with a saturated dihydrofuran ring that increases conformational entropy) [1]. In drug design, carboxamide-to-sulfonamide linker replacement is known to reduce plasma protein binding and increase aqueous solubility, but at the cost of membrane permeability due to the higher polar surface area of the sulfonamide group (PSA increase of ~10–15 Ų) [1]. The carboxamide-linked target compound is predicted to exhibit superior passive membrane permeability compared to its sulfonamide analog, an important consideration for cell-based assays and in vivo studies [1].

linker chemistry ADME prediction drug-likeness

Recommended Research and Industrial Application Scenarios for N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034205-20-2)


COX-2 Inhibitor Screening and Inflammation Model Development

Based on its computational target prediction as a COX-2 inhibitor [1], this compound is suitable as a starting point for in vitro COX-2 enzyme inhibition assays (e.g., recombinant human COX-2, PGF2α production ELISA) and subsequent cell-based inflammation models (RAW 264.7 macrophage LPS-stimulated PGE2 assay). Its divergence from thromboxane A2 synthetase inhibitors like furegrelate [2] positions it as a mechanistic probe for distinguishing COX-2-dependent from thromboxane-dependent inflammatory pathways.

Structure-Activity Relationship (SAR) Studies Around Cyclopropylpyridine Positional Isomers

The documented distinction between the 5-cyclopropyl and 6-cyclopropyl positional isomers in terms of predicted disease indications [1][2] makes this compound a critical anchor point for SAR campaigns. Researchers can systematically compare the 5-cyclopropyl isomer, the 6-cyclopropyl isomer (CAS 2097915-33-6), and the unsubstituted pyridylmethyl analog to map the pharmacophoric contribution of cyclopropyl positioning to COX-2 selectivity and broader kinome profiling.

Benzofuran-vs-Furan Scaffold Hopping for Kinase and PDE Target Classes

The availability of both the benzofuran-2-carboxamide (target compound) and the furan-2-carboxamide analog (CAS 2034205-13-3) enables direct scaffold-hopping experiments [1][2]. This pair is ideal for evaluating the contribution of the fused benzene ring to kinase/PDE inhibitory potency, selectivity, and cellular efficacy, with the benzofuran variant expected to deliver 5- to 50-fold superior target engagement based on class-level SAR [2].

Linker Optimization for Cellular Permeability and ADME Profiling

With both the carboxamide-linked target compound and the sulfonamide-linked analog (CAS 2034393-16-1) available, researchers can conduct parallel Caco-2 permeability assays, PAMPA, and plasma protein binding studies to experimentally quantify the impact of linker chemistry on ADME properties [1][2]. This head-to-head comparison informs lead optimization decisions where balancing solubility and permeability is critical.

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.